(Z)-2-amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal and organic chemistry due to its diverse biological properties. It belongs to the class of compounds known as thiazolones, which are characterized by their thiazole ring structure and various substituents that contribute to their reactivity and biological activity. The compound's molecular formula is and its CAS number is 314253-20-8, indicating its unique identity in chemical databases.
The compound is classified as a thiazole derivative, specifically a 2-amino-5-arylidene-1,3-thiazol-4(5H)-one. It is synthesized through various methods that involve the reaction of thiazolidinone derivatives with aldehydes. The classification of this compound falls under bioactive reagents, which are significant in drug discovery and development processes due to their potential therapeutic effects.
The synthesis of (Z)-2-amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one typically involves a Knoevenagel condensation reaction. This method utilizes a thiazolidinone precursor, specifically (5Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, which reacts with secondary cyclic amines such as thiomorpholine under microwave irradiation conditions.
The reaction conditions are optimized for efficiency; for instance, the synthesis can be conducted at 80 °C with microwave power set at 80 W for about 30 minutes. This approach not only enhances the yield but also minimizes the reaction time compared to traditional heating methods. The products obtained from this reaction can be isolated in good yields ranging from 72% to 96% after simple precipitation techniques using solvents like ethanol .
The molecular structure of (Z)-2-amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one includes a thiazole ring fused with an amine and an arylidene side chain. The compound features a double bond configuration that is crucial for its biological activity.
The structural data include:
COC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)OC
This structural information is vital for understanding the compound's reactivity and interaction with biological targets.
The compound participates in various chemical reactions due to its functional groups. Notably, it has been explored for its activity against several protein kinases including DYR1A, CK1, CDK5/p25, and GSK3α/β. These interactions are pivotal in understanding how the compound can influence cellular processes and potentially lead to therapeutic applications .
The mechanism of action of (Z)-2-amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one primarily involves its ability to inhibit specific protein kinases. This inhibition can alter signaling pathways within cells, leading to effects such as reduced cell proliferation or altered apoptosis pathways. The precise biochemical interactions are still under investigation but are essential for elucidating the compound's potential therapeutic roles.
While specific solubility data is not available for this compound, thiazole derivatives generally exhibit moderate solubility in organic solvents due to their aromatic character.
Chemical properties include:
These properties are critical for both laboratory handling and potential industrial applications.
(Z)-2-amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has significant applications in scientific research, particularly in drug discovery as a lead compound due to its biological activities against various targets. Its derivatives have been studied for their potential use as inhibitors in cancer therapy and other diseases influenced by protein kinases . The ongoing research into this compound highlights its importance in medicinal chemistry and pharmacology.
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0